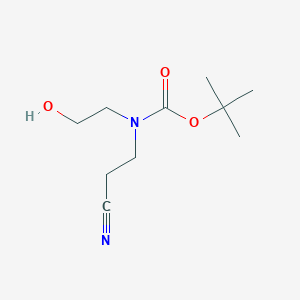

tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMGNPSVWSXIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyanoethyl moiety, and a hydroxyethyl group attached to a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 188.24 g/mol. The presence of both cyano and hydroxy groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity and modulating various biochemical pathways. This interaction is crucial for understanding its potential as a drug candidate.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may also influence receptor activity, affecting cellular signaling processes.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary studies show that it may reduce inflammation markers, indicating possible use in treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, warranting further investigation into its use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl N-(2-cyanoethyl)carbamate | C₉H₁₄N₂O₂ | Lacks hydroxy group; simpler structure |

| Tert-butyl N-(2-hydroxyethyl)carbamate | C₉H₁₈N₂O₃ | Contains hydroxyl group; different reactivity |

| Tert-butyl (cyano(cyclopropyl)methyl)carbamate | C₉H₁₅N₂O₂ | Contains cyclopropyl group; distinct biological effects |

This table illustrates how the presence of different functional groups influences the biological properties and potential applications of these compounds.

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction through caspase activation.

- Inflammatory Response Modulation : In vivo experiments demonstrated that this compound reduced pro-inflammatory cytokine levels in animal models of arthritis, indicating its potential as an anti-inflammatory therapeutic agent.

- Antimicrobial Efficacy : Laboratory tests showed that the compound displayed inhibitory activity against Gram-positive bacteria, suggesting its application in developing new antimicrobial agents.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate with analogous carbamates, highlighting substituent-driven differences:

Key Observations :

- Hydrogen Bonding: The hydroxyethyl group in tert-butyl N-(2-hydroxyethyl)carbamate forms robust O–H···O hydrogen bonds (bond length: 1.87 Å, angle: 161°) , improving crystallinity and aqueous solubility compared to the cyanoethyl analog.

- Thermal Stability: Cyanoethyl-substituted carbamates (e.g., ) exhibit higher thermal stability (~200°C) due to the electron-withdrawing nitrile group stabilizing the carbamate linkage, whereas hydroxyethyl derivatives may decompose at lower temperatures (~150–170°C) due to hydrogen bond disruption .

- Reactivity : The allyl group in tert-butyl N-(2-hydroxyethyl)-N-allylcarbamate enables thiol-ene reactions, a feature absent in the target compound .

Challenges :

- Steric hindrance from the tert-butyl group complicates dual substitution.

- The polar hydroxyethyl group may necessitate hydrophilic solvents (e.g., THF/water mixtures), while the cyanoethyl group favors aprotic conditions .

Hydrogen Bonding and Crystallographic Behavior

Comparative crystallographic studies reveal that hydroxyethyl-substituted carbamates form extended hydrogen-bonded networks. For instance, tert-butyl N-hydroxycarbamate exhibits intermolecular N–H···O (2.81 Å) and O–H···O (2.65 Å) interactions, creating ribbon-like structures . In contrast, cyanoethyl analogs lack O–H donors, resulting in weaker van der Waals-dominated packing . The target compound’s structure is expected to combine these features, with hydroxyethyl-driven hydrogen bonding and cyanoethyl-induced dipole interactions influencing crystal lattice energy.

Thermal Behavior

Studies on carbamate/carbonate derivatives (e.g., ) demonstrate that electron-withdrawing groups (e.g., -CN) delay thermal decomposition by stabilizing the carbamate carbonyl. Conversely, hydroxyethyl groups may lower decomposition onset temperatures due to hydrogen bond cleavage. The dual-substituent compound likely exhibits intermediate stability, balancing these effects.

Pharmaceutical and Material Science Relevance

- Drug Design : The hydroxyethyl group enhances water solubility, making the compound suitable for prodrug formulations.

- Polymer Chemistry: The cyanoethyl group’s reactivity enables crosslinking in resins, while the Boc group allows controlled depolymerization .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-cyanoethyl)-N-(2-hydroxyethyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate with 2-cyanoethyl and 2-hydroxyethyl derivatives. Key steps include:

- Aminolysis : React tert-butyl chloroformate with a diamine precursor (e.g., 2-cyanoethylamine and 2-hydroxyethylamine) in anhydrous dichloromethane (DCM) or acetonitrile at 0–5°C .

- pH Control : Maintain pH 8–9 using triethylamine (TEA) to prevent side reactions (e.g., hydrolysis of the cyano group) .

- Temperature : Elevated temperatures (>40°C) risk decomposition of the carbamate group; reactions are best conducted at 20–25°C .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% recommended) .

- NMR : Key signals include tert-butyl protons (δ 1.4 ppm, singlet), hydroxyethyl protons (δ 3.6 ppm, triplet), and cyanoethyl protons (δ 2.5–3.0 ppm) .

- FT-IR : Confirm carbamate C=O stretch (~1690–1720 cm⁻¹) and -CN stretch (~2240 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 257 (C₁₁H₂₁N₂O₃⁺) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the cyanoethyl and hydroxyethyl groups .

- X-ray Crystallography : Confirm molecular geometry if crystalline derivatives are obtainable (e.g., via co-crystallization with acetic acid) .

- DFT Calculations : Compare experimental IR/NMR with computational models to identify conformational isomers .

Q. What strategies mitigate hydrolysis of the carbamate group during biological assays?

Methodological Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) instead of Tris buffers (basic pH accelerates hydrolysis) .

- Temperature : Store solutions at 4°C and limit exposure to room temperature to <2 hours .

- Stabilizers : Add 1% BSA to reduce non-specific binding and enzymatic degradation .

Q. How can researchers analyze the compound’s interaction with enzymes (e.g., esterases)?

Methodological Answer:

- Kinetic Assays : Monitor carbamate cleavage via UV-Vis (e.g., release of tert-butanol at 210 nm) .

- Docking Studies : Use AutoDock Vina to model binding to esterase active sites; validate with site-directed mutagenesis .

- IC₅₀ Determination : Pre-incubate enzyme with compound (0.1–100 µM) and measure residual activity using fluorogenic substrates .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate degradation pathways in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS .

- pKa Prediction : Use MarvinSuite or SPARC to estimate ionization states affecting hydrolytic susceptibility .

- QSPR Models : Correlate logP and polar surface area with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.